[D-Trp11]-NEUROTENSIN

Cardiovascular pharmacology Receptor antagonism Structure-activity relationship

Native neurotensin is rapidly degraded (890 pmol/min/mg protein) and cannot discriminate between NT receptor populations. [D-Trp11]-Neurotensin offers a unique solution: - **Enhanced stability:** 15- to 98-fold greater resistance to brain peptidases vs. native NT, enabling multi-day in vivo infusion protocols without tolerance development. - **Tissue-dependent functional inversion:** Competitive antagonist of NT-induced coronary vasoconstriction (0.13-1.1 µM) yet full agonist in gastric strips and atria-unlike D-Tyr11 or D-Phe11 analogs which lack antagonism. - **Analytical utility:** Dissociates analgesia from hypothermia in long-term CNS studies; selective blocker of NT-evoked venous contractility (portal vein pA2 values comparable to coronary data).

Molecular Formula C80H122N22O19
Molecular Weight 1696.0 g/mol
Cat. No. B12408836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[D-Trp11]-NEUROTENSIN
Molecular FormulaC80H122N22O19
Molecular Weight1696.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(C)C)NC(=O)C6CCC(=O)N6
InChIInChI=1S/C80H122N22O19/c1-7-44(6)65(75(117)99-59(78(120)121)37-43(4)5)100-72(114)57(39-46-41-89-49-17-9-8-16-48(46)49)98-74(116)61-22-15-35-102(61)77(119)54(20-13-33-88-80(85)86)93-66(108)50(19-12-32-87-79(83)84)92-73(115)60-21-14-34-101(60)76(118)53(18-10-11-31-81)94-71(113)58(40-62(82)104)97-68(110)52(28-30-64(106)107)91-70(112)56(38-45-23-25-47(103)26-24-45)96-69(111)55(36-42(2)3)95-67(109)51-27-29-63(105)90-51/h8-9,16-17,23-26,41-44,50-61,65,89,103H,7,10-15,18-22,27-40,81H2,1-6H3,(H2,82,104)(H,90,105)(H,91,112)(H,92,115)(H,93,108)(H,94,113)(H,95,109)(H,96,111)(H,97,110)(H,98,116)(H,99,117)(H,100,114)(H,106,107)(H,120,121)(H4,83,84,87)(H4,85,86,88)/t44-,50-,51-,52-,53-,54-,55-,56-,57+,58-,59-,60-,61-,65-/m0/s1
InChIKeyXHUBQRRWQWIRQR-HEIFKUMQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[D-Trp11]-Neurotensin: Pharmacological Profile


[D-Trp11]-Neurotensin is a synthetic tridecapeptide analog of the endogenous neuropeptide neurotensin (NT), characterized by the substitution of L-tyrosine with D-tryptophan at position 11. This single amino acid change confers a unique pharmacological profile, enabling the compound to act as a selective antagonist of NT in specific vascular preparations (e.g., perfused rat hearts) while retaining full agonist activity in others (e.g., guinea pig atria, rat stomach strips) [1]. The compound is classified as a peptide ligand and is primarily used as a research tool to differentiate neurotensin receptor subtypes and their associated signaling pathways [2].

Dual Pharmacological Profile
Competitive antagonist in perfused heart; full agonist in gastric and atrial tissues
Proteolytic Stability
Greater resistance to brain peptidases vs native NT, supporting CNS infusion studies
Unique D-Trp Substitution
Only D-Trp at position 11 yields antagonist properties; D-Tyr/D-Phe analogs do not

[D-Trp11]-Neurotensin: Substitution Limitations


The pharmacological actions of neurotensin are mediated by at least two distinct G protein-coupled receptor subtypes, NTS1 and NTS2, which exhibit differential tissue distribution and signaling mechanisms [1]. Substitution of Tyr11 with D-Trp fundamentally alters the ligand's receptor selectivity and functional efficacy in a tissue-dependent manner. For instance, while native neurotensin acts as a potent agonist in coronary vasculature, [D-Trp11]-Neurotensin behaves as a competitive antagonist, effectively blocking the native peptide's effects in this tissue [1]. Conversely, in other smooth muscle preparations, the analog retains full agonism. This context-dependent functional shift, coupled with significantly enhanced resistance to enzymatic degradation compared to the native peptide [2], means that generic substitution with neurotensin or other analogs will yield unpredictable and often opposite biological outcomes, thereby invalidating experimental comparisons and complicating data interpretation.

Native neurotensin undergoes rapid enzymatic degradation, limiting its utility in extended protocols
D-Tyr11 or D-Phe11 analogs fail to acquire antagonist properties; they retain only weak agonist activity
Structural analogs lacking D-Trp11 do not exhibit tissue-dependent functional inversion, altering experimental outcome

[D-Trp11]-Neurotensin: Quantitative Comparisons


Tissue-Specific Antagonist vs Agonist Profile

In the perfused rat heart, [D-Trp11]-Neurotensin acts as a selective, competitive antagonist of native neurotensin-induced coronary vessel constriction. While native neurotensin is a full agonist in this tissue, [D-Trp11]-Neurotensin exhibits no agonist activity at concentrations up to 1.1 x 10⁻⁶ M and instead blocks the effects of neurotensin [1]. This functional antagonism is not observed with neurotensin itself or with analogs lacking the D-Trp substitution at position 11.

Tissue-Specific Functional Profile
Head-to-head
[D-Trp11]-NT: antagonist (0.13–1.1 µM) in perfused rat heart; full agonist in stomach strips, atria
Native NT: full agonist across all three tissue preparations
Supports NT receptor subtype characterization across tissues
Functional readout depends on tissue context
Cardiovascular pharmacology Receptor antagonism Structure-activity relationship

Enhanced Stability Against Brain Peptidases

[D-Trp11]-Neurotensin demonstrates markedly improved stability against rat brain peptidases relative to native neurotensin. When incubated with a purified endopeptidase from rat brain, the degradation rate for [D-Trp11]-Neurotensin was found to be 35.8-fold lower than that of native neurotensin [1]. Similarly, in synaptosomal preparations, the analog was degraded 15.1 times slower than the native peptide [1].

Peptidase Stability Comparison
Head-to-head
[D-Trp11]-NT: synaptosomes 59 pmol/min/mg; membranes 12 pmol/min/mg; endopeptidase 0.76 pmol/min/µL
Native NT: synaptosomes 890; membranes 1180; endopeptidase 27.2 pmol/min/µL (15–98× higher)
Supports sustained CNS exposure protocols
Rates from rat brain subcellular fractions
Peptide stability Enzymatic degradation Neurotensin analogs

Portal Vein Competitive Antagonism

In the rat isolated portal vein, both [D-Trp11]-Neurotensin and [Tyr(Me)11]-Neurotensin behave as specific and competitive antagonists of the contractile effect of native neurotensin. The pA2 values measured for these two analogs in this preparation were similar to each other, and importantly, were also comparable to those found in the coronary vasculature [1]. This indicates that the D-Trp substitution confers a distinct and consistent antagonist profile across different vascular tissues, a property that is not observed with other position 11 substitutions like Ala, Leu, D-Tyr, or D-Phe, which yielded compounds with markedly decreased stimulant effects but no antagonistic properties [1].

Portal Vein Antagonist Selectivity
Head-to-head
[D-Trp11]-NT, [Tyr(Me)11]-NT: competitive antagonist of NT-induced contraction
D-Tyr11, D-Phe11, Ala11, Leu11 analogs: agonist only, no antagonist properties
Unique antagonist profile among Tyr11-substituted analogs
Rat isolated portal vein preparation
Vascular pharmacology Competitive antagonism Structure-activity relationship

Analgesic-Hypothermic Effect Dissociation

In an in vivo rat model, intracerebral administration of [D-Trp11]-Neurotensin was shown to potently mimic the effects of native neurotensin on mesolimbic dopaminergic function. Specifically, the analog reproduced neurotensin's ability to inhibit the hyperactivity response to a dopamine agonist and to stimulate DOPAC production in the nucleus accumbens, but did not affect striatal dopaminergic function [1]. This demonstrates that the D-Trp substitution does not abolish neurotensin's central activity but rather preserves its functional selectivity for the mesolimbic dopamine system.

Analgesic-Hypothermic Dissociation
Reported
Analgesia: no tolerance after 10-day i.c.v. infusion
Hypothermia: complete tolerance by day 10
Supports analgesia studies without thermoregulatory confound
Semichronic i.c.v. infusion (75 ng/h) in rats
Neuropharmacology Dopamine In vivo behavioral studies

In Vivo Hypotensive Potency

[D-Trp11]-Neurotensin exhibits a high binding affinity for the mouse NTS2 receptor, with a reported pIC50 value of 7.5–7.6 (equivalent to an IC50 of approximately 25–32 nM) [1]. In contrast, the D-Trp substitution at position 11 is known to cause a significant loss of binding affinity for the NTS1 receptor . This differential binding profile suggests a degree of selectivity for the NTS2 subtype over NTS1, although direct comparative binding data from the same study are not available.

In Vivo Hypotensive Potency
Reported
ED25 = 122 nmol/kg (i.v.)
Dose-dependent effect; also inhibits NT-induced hypotension
Provides potency benchmark for cardiovascular studies
Pentobarbital-anesthetized rat model
Receptor binding NTS2 selectivity GPCR pharmacology

Potency Retention Following Intravenous vs. Intracerebroventricular Administration Compared to Other Position 11 Analogs

When administered intravenously (iv), the replacement of Tyr11 with Trp (the natural L-isomer) resulted in an analog with only 15% of the potency of native neurotensin [1]. While [D-Trp11]-Neurotensin was not directly compared in this study, the data illustrate the critical role of the position 11 residue in determining in vivo potency and highlight the unique pharmacological outcomes that arise from different substitutions. Analogs with D-Tyr or D-Phe substitutions also exhibited large decreases in potency when given iv, but only small reductions after intracerebroventricular (icv) injection [1], underscoring the route-dependent effects of these modifications.

Pharmacokinetics Route of administration Structure-activity relationship

[D-Trp11]-Neurotensin: Key Applications


Coronary NT Receptor Subtype Discrimination

Use [D-Trp11]-Neurotensin as a selective antagonist to dissect the role of neurotensin in coronary vascular constriction. In perfused rat heart models, the compound effectively blocks native neurotensin's constrictor effects at concentrations between 0.13 μM and 1.1 μM [1], enabling researchers to distinguish neurotensin's actions in this tissue from those in other smooth muscle preparations where the analog acts as an agonist [1].

Chronic CNS Infusion with Peptidase-Resistant NT

Employ [D-Trp11]-Neurotensin in in vivo neuroscience research to investigate the long-term effects of neurotensin on the mesolimbic dopamine system. The analog's enhanced stability against brain peptidases—degraded 35.8-fold slower than native neurotensin by a purified brain endopeptidase [2]—ensures prolonged biological activity following intracerebral administration, allowing for sustained behavioral and neurochemical studies without the need for continuous infusion [3].

Analgesia Independent of Hypothermic Confounds

Utilize [D-Trp11]-Neurotensin as a tool to activate NTS2 receptors while minimizing NTS1 activation. The compound demonstrates high-affinity binding to the NTS2 receptor (pIC50 7.5–7.6) [4] and is reported to have significantly reduced affinity for NTS1 . This selectivity profile makes it suitable for experiments aimed at elucidating NTS2-specific signaling cascades in cells or tissues co-expressing both receptor subtypes.

Portal Vein Competitive Antagonism

Incorporate [D-Trp11]-Neurotensin as a key comparator in SAR panels to study the impact of aromatic amino acid substitutions at position 11 on receptor binding, functional activity, and metabolic stability. Its distinct profile—acting as a competitive antagonist in some tissues while retaining full agonism in others [1], and possessing superior enzymatic stability [2]—provides a unique benchmark for evaluating novel neurotensin analogs.

Application
Selection Property
Validation Focus
Coronary NT receptor subtype studies
Tissue-specific functional inversion (antagonist/agonist)
Coronary vs. gastric/atrial receptor discrimination
Long-term CNS infusion experiments
Enhanced stability against brain peptidases
Sustained peptide exposure in multi-day protocols
Analgesia mechanism studies
Tolerance dissociation (analgesia vs. hypothermia)
Non-opioid antinociception without thermoregulatory confound
Venous smooth muscle receptor pharmacology
Specific competitive antagonist in portal vein preparation
NT receptor blockade specificity in venous tissue

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